molecular formula C14H17BrO B1532261 2-(4-Bromophenyl)ethyl cyclopentyl ketone CAS No. 898762-10-2

2-(4-Bromophenyl)ethyl cyclopentyl ketone

Cat. No. B1532261
M. Wt: 281.19 g/mol
InChI Key: UZNTVPPJQZHPNO-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)ethyl cyclopentyl ketone”, also known as brown ketone, is a chemical compound that belongs to the category of ketones. It has a molecular weight of 281.19 and its IUPAC name is 3-(4-bromophenyl)-1-cyclopentyl-1-propanone .


Molecular Structure Analysis

The InChI code for “2-(4-Bromophenyl)ethyl cyclopentyl ketone” is 1S/C14H17BrO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Regio- and Chemoselective Bromination of Cyclopentenones

Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, revealing a method to introduce bromine into various positions of the molecule, including aryl groups and the ethene bridge. This study is significant for the synthesis of bromo-substituted cyclopentenones and their analogues, important synthons in organic synthesis (Shirinian et al., 2012).

Sulfonated Microporous Organic-Inorganic Hybrids

Wang, Heising, and Clearfield (2003) discovered a method to produce microporous inorganic-organic hybrids with strong Bronsted acid properties by sulfonating zirconium-based materials. These hybrids, characterized by high surface areas and microporosity, hold potential for applications in catalysis, separations, and ion exchange (Wang, Heising, & Clearfield, 2003).

Organic Reactions on Semiconductor Surfaces

Wang et al. (2002) conducted a study on the reaction of unsaturated ketones on Si(100)-2 x 1 and Ge(100)-2 x 1 surfaces, providing insights into the factors controlling the competition and selectivity of organic reactions on semiconductor surfaces. This research is pivotal for understanding and developing semiconductor-based organic functionalization processes (Wang, Mui, Musgrave, & Bent, 2002).

properties

IUPAC Name

3-(4-bromophenyl)-1-cyclopentylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNTVPPJQZHPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260473
Record name 3-(4-Bromophenyl)-1-cyclopentyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)ethyl cyclopentyl ketone

CAS RN

898762-10-2
Record name 3-(4-Bromophenyl)-1-cyclopentyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-1-cyclopentyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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